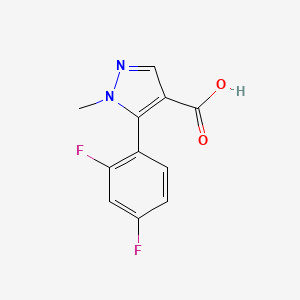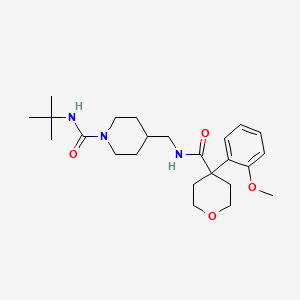![molecular formula C17H19NO2S B2878704 Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate CAS No. 200404-08-6](/img/structure/B2878704.png)
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a chemical compound with the molecular formula C17H19NO2S . It is also known by other synonyms such as Ethyl 4-(methylsulphanyl)phenylacetate .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetate group (consisting of 2 carbon atoms, an oxygen atom, and a hydrogen atom), and a methylsulfanyl group (consisting of a sulfur atom and a hydrogen atom) attached to the phenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.40 . The physical form, storage temperature, and boiling point of similar compounds like Ethyl 4-(methylsulphanyl)phenylacetate are solid-crystals, ambient temperature, and 55-58 degrees Celsius, respectively .作用機序
MPA acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine-dopamine reuptake inhibitor (NDRI). It inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of other drugs used to treat depression and anxiety.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. Additionally, MPA has been shown to increase heart rate and blood pressure, indicating its potential as a stimulant.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its relatively low cost and ease of synthesis. Additionally, its selective mechanism of action and lack of side effects make it a useful tool for studying the effects of neurotransmitter reuptake inhibition. However, MPA's limited solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving MPA. One area of interest is its potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, MPA's potential as a tool for studying the effects of neurotransmitter reuptake inhibition in the brain warrants further investigation.
合成法
The synthesis of MPA involves the reaction of phenylacetone with methyl mercaptan in the presence of a catalyst. The resulting product is then reacted with ethyl chloroacetate to yield MPA. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
科学的研究の応用
MPA has been widely used in scientific research due to its various applications. It is commonly used as a reagent in the synthesis of other compounds, such as amphetamines and cathinones. Additionally, MPA has been used as a reference compound in forensic toxicology and drug testing.
Safety and Hazards
The safety information for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
ethyl 2-(4-methylsulfanylanilino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-17(19)16(13-7-5-4-6-8-13)18-14-9-11-15(21-2)12-10-14/h4-12,16,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZZNSVOPQBPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)
![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)
![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878630.png)

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)
![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)
![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)



![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)